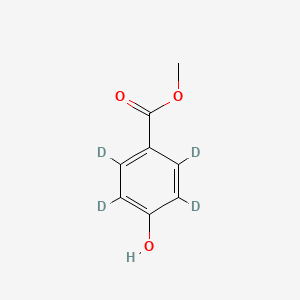

Methyl Paraben-d4

Beschreibung

Overview of Paraben Analogs in Environmental and Mechanistic Studies

Parabens are a group of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. acs.orgisotope.com Common paraben analogs include methylparaben, ethylparaben, propylparaben, and butylparaben. impactanalytical.com The widespread use of these compounds has led to their detection in various environmental compartments, including water sources, sediment, and sewage sludge. acs.orgresearchgate.net

Concerns have been raised about the potential for parabens to act as endocrine-disrupting chemicals (EDCs), as they exhibit weak estrogenic activity. researchgate.netnatboard.edu.in The estrogenic activity of parabens tends to increase with the length of the alkyl chain. isotope.comcontactderm.org Research has focused on understanding the environmental fate of these compounds, their metabolic pathways in organisms, and their potential toxicological effects. natboard.edu.incontactderm.org Studies have shown that parabens can be metabolized in the body, with p-hydroxybenzoic acid being a primary metabolite. natboard.edu.inresearchgate.net

Rationale for Deuteration of Methyl Paraben in Advanced Research

Methyl Paraben-d4 is a deuterated form of Methyl Paraben, where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. cymitquimica.comlgcstandards.com This isotopic labeling makes it an invaluable tool for a variety of research applications.

The key reasons for using this compound include:

Internal Standard for Quantification: In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. clearsynth.com Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample extraction, derivatization, and analysis. clearsynth.com Its different mass, however, allows it to be distinguished from the native analyte, enabling accurate quantification of Methyl Paraben in complex samples like environmental matrices or biological fluids. clearsynth.com

Metabolic and Pharmacokinetic Studies: Deuterium-labeled compounds are instrumental in tracing the metabolic fate of a substance within an organism. symeres.commusechem.com By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion with high precision, helping to identify and quantify its metabolites. cir-safety.org

Mechanistic Elucidation: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.com This phenomenon can be exploited to study the mechanisms of enzymatic reactions involved in paraben metabolism and degradation. symeres.com

Research Avenues and Scholarly Objectives for this compound Investigations

The use of this compound opens up several avenues for advanced scientific investigation with the following objectives:

Environmental Monitoring: To develop and validate highly sensitive and accurate analytical methods for quantifying Methyl Paraben in environmental samples such as water, soil, and air. This allows for a more precise assessment of environmental contamination levels.

Human Exposure Assessment: To accurately measure the levels of Methyl Paraben and its metabolites in human tissues and fluids (e.g., urine, blood, breast milk), providing a clearer picture of human exposure from various sources. researchgate.netcir-safety.org

Toxicology and Endocrine Disruption: To investigate the mechanisms of paraben toxicity and endocrine-disrupting activity. natboard.edu.in By using labeled compounds, researchers can study how parabens interact with cellular components and receptors. contactderm.org

Degradation Pathways: To elucidate the environmental degradation pathways of Methyl Paraben, whether through microbial action, photolysis, or other chemical processes. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₄D₄O₃ biosynth.com |

| Molecular Weight | 156.17 g/mol biosynth.com |

| CAS Number | 362049-51-2 lgcstandards.com |

| Appearance | White to Light Yellow Solid cymitquimica.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | 2°C - 8°C biosynth.com |

Eigenschaften

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858080 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-51-2 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Methodologies for Methyl Paraben-d4

Chemical Synthesis Pathways for Deuterium Incorporation

The synthesis of Methyl Paraben-d4 primarily involves the introduction of four deuterium atoms onto the aromatic ring of the Methyl Paraben molecule. lgcstandards.com This is typically achieved by starting with a deuterated precursor or by direct deuterium exchange on the p-hydroxybenzoic acid or Methyl Paraben molecule. uta.eduansto.gov.au

Strategies for Site-Specific Deuteration of Aromatic Ring Positions

The key to synthesizing this compound is the site-specific deuteration of the phenyl ring. One common strategy involves the use of deuterated p-hydroxybenzoic acid as a starting material. This can be achieved through hydrogen/deuterium (H/D) exchange reactions on p-hydroxybenzoic acid. ansto.gov.au These reactions often utilize D₂O at high temperatures and pressures in the presence of a catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium. ansto.gov.au

Another approach is the direct deuteration of Methyl Paraben itself. However, achieving high isotopic purity at specific sites can be challenging and may lead to a mixture of isotopologues (molecules that differ only in their isotopic composition). marquette.edunih.gov Therefore, synthesis from a pre-deuterated building block like 4-Hydroxybenzoic Acid-d4 is often preferred to ensure precise deuterium placement. lgcstandards.com

The general synthetic route involves the esterification of 4-Hydroxybenzoic Acid-d4 with methanol. cabidigitallibrary.org This reaction is typically acid-catalyzed.

Synthetic Yield Optimization and Reaction Condition Analysis

Optimizing the yield of this compound synthesis requires careful consideration of reaction conditions. In the esterification of p-hydroxybenzoic acid (the non-deuterated precursor), studies have shown that the molar ratio of the acid to methanol significantly impacts the yield. cabidigitallibrary.org For instance, increasing the molar ratio of p-hydroxybenzoic acid to methanol from 1:1 to 1:3 has been reported to increase the synthesis yield from 40.2% to 86%. cabidigitallibrary.org Microwave-assisted synthesis has also been explored as a method to shorten reaction times and potentially improve yields, with one process reporting a yield of 95.52%. google.com

The choice of catalyst is another critical factor. While strong acids like sulfuric acid can be effective, they can also lead to purification challenges and equipment corrosion. google.com The use of solid acid catalysts, such as cation exchange resins, has been investigated to simplify post-reaction workup. google.com The addition of a dehydrating agent can also drive the equilibrium towards the product, further enhancing the yield. google.com

Advanced Purification Techniques for Isotopic Purity

Achieving high isotopic and chemical purity is paramount for the use of this compound as an analytical standard. lgcstandards.comlgcstandards.com This necessitates the use of advanced purification techniques to separate the desired deuterated product from any remaining starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.

Chromatographic Separation Methods for Deuterated Products

Chromatography is a fundamental technique for purifying deuterated compounds. iaea.org High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and analysis of parabens and their deuterated analogs. europa.eunih.govnih.gov Reverse-phase HPLC, in particular, is effective for separating compounds based on their polarity. nih.gov

Gas chromatography (GC) is another powerful technique for separating isotopologues. uta.eduresearchgate.net The choice of the stationary phase in GC is crucial, as different phases offer varying selectivities for separating deuterated and non-deuterated compounds. uta.eduresearchgate.net Studies have shown that polar stationary phases often exhibit a normal isotope effect, where the heavier isotopic compound elutes later, while nonpolar stationary phases can show an inverse isotope effect. researchgate.net

Thin-Layer Chromatography (TLC) is also utilized as a simple and effective method for monitoring the progress of the reaction and assessing the purity of the final product. lgcstandards.comlgcstandards.com

Recrystallization and Solvent-Based Purification Approaches

Recrystallization is a common and effective technique for purifying solid organic compounds like this compound. slideshare.net The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solvent. slideshare.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For parabens, which are soluble in alcohols like methanol and ethanol, these can be suitable recrystallization solvents. ajgreenchem.comdiva-portal.org The process can be optimized by carefully controlling the cooling rate and by using techniques such as seeding to promote crystal growth.

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Structural Integrity

Following synthesis and purification, it is essential to validate the isotopic enrichment and confirm the structural integrity of the this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the structure and determining the level of deuteration. ansto.gov.auansto.gov.au

¹H NMR (Proton NMR) is used to confirm the absence of protons at the deuterated positions on the aromatic ring. lgcstandards.comnanalysis.com The spectrum of this compound would show the characteristic signals for the methyl ester protons and the hydroxyl proton, but the signals corresponding to the aromatic protons would be absent or significantly reduced. hmdb.cachemicalbook.com

²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms and confirm their location on the aromatic ring. ansto.gov.au

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule, further confirming its structural integrity. ansto.gov.au

Mass Spectrometry (MS) is crucial for determining the isotopic purity of this compound. lgcstandards.comlgcstandards.com By analyzing the mass-to-charge ratio of the molecule, MS can determine the distribution of different isotopologues (d0, d1, d2, d3, d4). lgcstandards.comlgcstandards.com This allows for the calculation of the isotopic enrichment, which is a critical parameter for its use as an internal standard. lgcstandards.comlgcstandards.comansto.gov.au Certificates of analysis for commercial this compound often report isotopic purities exceeding 98%. lgcstandards.comlgcstandards.com

Chromatographic methods like HPLC and GC, coupled with appropriate detectors (e.g., UV, MS), are used to assess the chemical purity of the final product. lgcstandards.comlgcstandards.comnanalysis.com These techniques can separate this compound from any non-deuterated or other impurities, providing a quantitative measure of its purity. nanalysis.comresearchgate.net

| Analytical Technique | Purpose | Key Findings for this compound |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence of signals for aromatic protons, confirming deuteration. lgcstandards.comnanalysis.comhmdb.cachemicalbook.com |

| Mass Spectrometry (MS) | Determination of isotopic purity and distribution of isotopologues. | Confirms the molecular weight of 156.17 g/mol and allows for the calculation of isotopic enrichment, often >98%. lgcstandards.comlgcstandards.commdpi.com |

| HPLC | Chemical purity assessment and purification. | Used to separate the deuterated product from impurities. europa.eunih.govnih.gov |

| GC | Separation of isotopologues and purity analysis. | Different stationary phases can be used to achieve separation of deuterated and non-deuterated forms. uta.eduresearchgate.net |

| TLC | Reaction monitoring and qualitative purity check. | A single spot indicates a high degree of purity. lgcstandards.comlgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of deuterium incorporation in this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure and to ascertain the positions of the deuterium atoms on the aromatic ring.

In a typical ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration. The spectrum is expected to show a singlet for the methyl protons and a broad singlet for the hydroxyl proton, with the aromatic region being devoid of the characteristic doublets seen in the non-deuterated form. For instance, a ¹H NMR spectrum recorded in DMSO-d6 would confirm the structure. lgcstandards.com The integration of the remaining proton signals against a known internal standard allows for the quantification of any residual non-deuterated species.

Key NMR Data for this compound:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | s | -OCH₃ |

| ¹H | ~10.2 | br s | -OH |

| ¹³C | Varies | - | Aromatic carbons, Ester carbonyl, Methyl carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic purity of this compound with high accuracy and precision. mst.dkscies.org HRMS can distinguish between the deuterated compound and its non-deuterated counterpart (d0) as well as other isotopic variants (d1, d2, d3) based on their precise mass-to-charge ratios (m/z). lgcstandards.comscribd.com

The analysis provides a detailed isotopic distribution profile, which is critical for its use as an internal standard. The isotopic purity is calculated from the relative intensities of the peaks corresponding to the different deuterated species. A high isotopic purity, typically above 98%, is desirable for analytical applications. lgcstandards.comisotope.com

Typical Isotopic Distribution Data from HRMS:

| Isotopic Species | Relative Intensity (%) |

| d0 | 0.09 |

| d1 | 0.03 |

| d2 | 0.10 |

| d3 | 4.83 |

| d4 | 94.96 |

Data is illustrative and can vary between batches. lgcstandards.com

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of this compound. lgcstandards.comjchr.org The technique separates the compound from any potential impurities, such as starting materials, byproducts of the synthesis, or degradation products.

A typical HPLC method for Methyl Paraben analysis employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netjbiochemtech.comthaiscience.info Detection is commonly performed using a UV detector at a wavelength where the paraben exhibits strong absorbance, typically around 254 nm. researchgate.net The purity is determined by the area percentage of the main peak in the chromatogram. A single, sharp peak indicates a high degree of chemical purity. For example, a purity of greater than 95% as determined by HPLC is often a quality benchmark. lgcstandards.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

These parameters are for illustrative purposes and may be optimized for specific applications. researchgate.netthaiscience.info

Advanced Analytical Applications of Methyl Paraben-d4 in Quantitative Methodologies

Development and Validation of Isotope Dilution Mass Spectrometry Methods

Isotope dilution mass spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. clearsynth.com Methyl Paraben-d4 is an ideal internal standard for the quantification of its non-labeled counterpart, Methyl Paraben, and other related paraben compounds. nih.govresearchgate.net This is because its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. clearsynth.com This co-elution and differential detection enable the correction for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. clearsynth.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the trace analysis of parabens in various samples. researchgate.netleesu.fr The development of robust LC-MS/MS methods often involves the use of this compound as an internal standard to ensure accuracy and precision. dphen1.comdphen1.com

Method development typically begins with the optimization of chromatographic conditions to achieve good separation of the target parabens. This includes selecting an appropriate analytical column, such as a C18 column, and optimizing the mobile phase composition. researchgate.nettandfonline.com A common mobile phase consists of a gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization efficiency. csic.escdc.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. scribd.com In this mode, specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. dphen1.com For instance, a study determining parabens in human urine used d4-methyl paraben as an internal standard, spiking it into urine samples before hydrolysis and extraction. dphen1.com Another method for analyzing parabens in neonatal dried blood spots also utilized a validated LC-MS/MS assay with deuterated internal standards. tandfonline.com

The use of this compound allows for the correction of any analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement, which is a common challenge in complex biological and environmental samples. clearsynth.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of parabens, particularly after derivatization to increase their volatility. nih.gov While less common for direct paraben analysis compared to LC-MS/MS, GC-MS is valuable for identifying and quantifying certain metabolites. researchgate.net

In GC-MS method development, the chromatographic separation is typically achieved on a capillary column, such as a BP-5 or DB-5ms. food.gov.ukrjstonline.com The temperature program of the GC oven is optimized to ensure the separation of different parabens and their derivatives. rjstonline.com Electron impact (EI) is a common ionization technique used in GC-MS for paraben analysis. rjstonline.com

The use of a deuterated internal standard like this compound is also beneficial in GC-MS analysis. It helps to account for variability in the derivatization reaction, injection volume, and potential matrix effects. nih.gov For example, a method for the simultaneous determination of four p-hydroxy benzoates (parabens) in cosmetics and pharmaceutical formulations used GC-MS in electron impact ionization positive mode. rjstonline.com The method was validated and showed excellent linearity for all analytes. rjstonline.com

The construction of a reliable calibration curve is fundamental to any quantitative analytical method. scribd.com In methods employing this compound, calibration standards are prepared with varying concentrations of the native parabens and a constant concentration of the deuterated internal standard. dphen1.comnih.gov The calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. nih.gov

This ratiometric approach corrects for variations in injection volume and instrument response. clearsynth.com The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be close to 1. iomcworld.orgajgreenchem.com For example, a study determining parabens in cosmetics reported R² values of 0.9996 for methyl paraben. iomcworld.org Another study on the simultaneous determination of various environmental phenols and parabens in urine showed correlation coefficients (R²) ranging from 0.999 to 1. dphen1.com

From the calibration curve and validation studies, key analytical parameters are derived:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. ajgreenchem.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified. ajgreenchem.com

Precision: The closeness of repeated measurements, often expressed as the relative standard deviation (RSD). dphen1.com

Accuracy: The closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. dphen1.com

A validated method for urinary parabens reported LODs ranging from 0.001 to 0.05 μg/L, with intra-day and inter-day precisions within 1.3–8.5% and 1.3–9.0%, respectively, and recoveries between 83.9% and 109.9%. dphen1.com

Table 1: Example of Analytical Parameters from a Validated LC-MS/MS Method for Paraben Analysis

| Parameter | Methyl Paraben | Ethyl Paraben | Propyl Paraben | Butyl Paraben |

| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |

| R² | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (ng/mL) | 0.02 | 0.02 | 0.03 | 0.03 |

| LOQ (ng/mL) | 0.06 | 0.06 | 0.1 | 0.1 |

| Recovery (%) | 95 - 105 | 96 - 104 | 98 - 106 | 97 - 105 |

| Precision (RSD%) | <5 | <5 | <6 | <6 |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Volatile Metabolites

Application as an Internal Standard in Environmental Sample Analysis

This compound is extensively used as an internal standard for the analysis of parabens in a wide range of environmental matrices. smolecule.com Its use is crucial for obtaining accurate quantitative data due to the complexity and variability of these samples. clearsynth.com

Parabens are frequently detected in aquatic environments, including river water, lake water, and wastewater, due to their widespread use in consumer products. researchgate.netscielo.br Analytical methods for quantifying parabens in these matrices often employ solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances, followed by LC-MS/MS analysis. leesu.frscielo.br

The addition of this compound at the beginning of the sample preparation process allows for the correction of analyte losses during the multi-step extraction and cleanup procedures. scielo.br For instance, a study on the occurrence of parabens in urban waters used an online SPE-LC-MS/MS system with internal standards for each paraben, achieving limits of quantification in the ng/L range. scielo.br Research on Polish river and lake water also utilized a validated method with deuterated internal standards to determine seasonal variations in paraben concentrations. researchgate.net

Table 2: Representative Concentrations of Parabens in Aquatic Systems Determined Using Methods with Deuterated Internal Standards

| Aquatic System | Methyl Paraben (ng/L) | Propyl Paraben (ng/L) | Reference |

| River Water (Poland) | up to 466 | up to 144 | researchgate.net |

| River Water (Brazil) | up to 2875 | - | scielo.br |

| Wastewater (Spain) | 300 - 10,000 | - | researchgate.net |

| Urban Water (Brazil) | - | scielo.br |

The analysis of parabens in solid matrices like soil and sediment presents additional challenges due to strong interactions between the analytes and the matrix components. researchgate.net Extraction methods such as pressurized liquid extraction (PLE) or ultrasonic extraction are often required to efficiently remove the parabens from the solid phase.

The incorporation of this compound as an internal standard is essential for accurate quantification in these complex matrices. It accounts for variations in extraction efficiency and matrix effects that can be more pronounced than in aqueous samples. paris-saclay.fr Studies have investigated the persistence and degradation of parabens in soil, with one study showing that methyl, propyl, and butyl parabens degrade rapidly in soil under biotic conditions. paris-saclay.fr Another study reported the average concentration of propylparaben in sediment samples from a river in Spain to be 9 ng/g. nih.gov

Trace Analysis in Atmospheric Samples

The application of this compound as an internal standard is critical for the accurate quantification of native parabens in atmospheric and quasi-atmospheric samples, such as indoor dust and airborne particulate matter. Parabens are semi-volatile organic compounds that are widely used in consumer products, leading to their presence in indoor environments. nih.gov Indoor dust, in particular, acts as a significant reservoir for these compounds.

Analytical methods for measuring parabens in these matrices often contend with low concentrations and complex sample compositions. Isotope-dilution mass spectrometry, using deuterated standards like this compound, is the benchmark for achieving accurate and precise results. For instance, methods have been developed for the rapid determination of parabens in indoor dust samples using techniques like dual-vortex-assisted matrix solid-phase dispersion coupled with isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry. ncu.edu.tw Other approaches have utilized matrix solid-phase dispersion followed by gas chromatography with tandem mass spectrometry (GC-MS/MS). acs.org In these methodologies, the addition of a known quantity of this compound at the beginning of the sample preparation process allows for the correction of analyte losses during extraction, cleanup, and instrumental analysis.

Studies have detected significant levels of parabens in various indoor settings. For example, analysis of dust from homes, university dormitories, and cosmetics stores found the highest concentrations of total parabens in cosmetics stores, with median concentrations reaching 1.5 x 10⁴ ng/g. nih.gov Another study monitoring indoor and outdoor air via polyurethane foam (PUF) tube sampling also found higher concentrations of parabens indoors, highlighting the importance of robust analytical methods for exposure assessment. researchgate.net The use of this compound is indispensable for ensuring the data quality required for such human exposure and risk assessment studies. nih.govnih.gov

Application as an Internal Standard in Non-Human Biological Sample Analysis

This compound is extensively used as an internal standard in the quantitative analysis of native parabens in a variety of non-human biological samples. Its structural and chemical similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, providing reliable correction for procedural variations and matrix-induced interferences. mdpi.com

Quantification of Native Parabens in Animal Tissue Extracts

In toxicological and pharmacokinetic studies, accurate measurement of paraben concentrations in animal tissues is essential. This compound is the internal standard of choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose. Its stable isotope label allows it to be distinguished from the native parabens by the mass spectrometer while co-eluting chromatographically.

A notable application is the study of paraben distribution in maternal and fetal tissues. In one study, d4-methyl paraben was used as the internal standard to quantify ethyl paraben and butyl paraben in the amniotic fluid, maternal plasma, placenta, fetus, and fetal liver of rats. researchgate.net The internal standard was added to the tissue samples before purification and enzymatic hydrolysis, ensuring it accounted for any variability throughout the entire sample workup. researchgate.net The analysis calculated peak area ratios of the native parabens to this compound, which has a characteristic parent mass of m/z 155.06 and a product ion of m/z 96.05 in negative ion mode. This approach provides high sensitivity and accuracy for determining paraben levels, which have been detected in the tissues of various animals, including wild boars and dolphins. researchgate.netresearchgate.net

Table 1: Application of this compound in Animal Tissue Analysis

| Animal Model | Biological Matrix | Analytes Quantified | Internal Standard | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Rat | Amniotic fluid, Maternal plasma, Placenta, Fetus, Fetal liver | Ethyl Paraben, Butyl Paraben | This compound | LC-MS/MS | Demonstrated the distribution and accumulation of parabens in various maternal and fetal compartments. | researchgate.net |

| Wild Boar | Hair | Methyl-, Ethyl-, Propyl-, Benzyl-, and Butyl Paraben | (Implied use of IS for LC-MS) | LC-MS | Demonstrated long-term exposure of terrestrial wild mammals to industrial parabens. | researchgate.net |

| Dolphin | Kidney, Liver, Stomach | Methylparaben | Not specified | (Analysis implies need for IS) | Showed accumulation of Methylparaben in various organs, with the highest levels in the kidney and liver. |

Analysis in In Vitro Cell Culture Media and Lysates

In vitro studies using cell cultures are fundamental for investigating the mechanisms of paraben toxicity and endocrine-disrupting activity. cir-safety.org These experiments involve exposing cells, such as human keratinocytes, breast cancer cell lines (e.g., MCF-7), or porcine oocytes, to parabens and measuring subsequent biological effects. cir-safety.org

Accurate quantification of the parabens in the cell culture media and cell lysates is crucial to establish precise dose-response relationships. The complex nature of these matrices, which contain salts, proteins, and other biological molecules, necessitates the use of a stable isotope-labeled internal standard like this compound. medchemexpress.com Although specific publications detailing the use of this compound in cell culture analysis are not abundant, its application is based on established principles of analytical chemistry for complex biological samples. mdpi.comnih.gov By adding this compound to the media or lysate samples prior to extraction, analysts can correct for analyte loss during sample preparation and mitigate matrix effects during LC-MS analysis, ensuring that the measured paraben concentrations accurately reflect the exposure levels in the experiment.

Role in Mitigating Matrix Effects and Ion Suppression/Enhancement

One of the most critical roles of this compound in quantitative analysis is to mitigate matrix effects, particularly ion suppression or enhancement in electrospray ionization (ESI) mass spectrometry. nih.gov Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov Because this compound is chemically identical to methylparaben and differs only in isotopic composition, it co-elutes and experiences nearly identical matrix effects. nih.gov

By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized. Research on environmental water samples has shown that without an internal standard, ion suppression can be severe (e.g., -16.8% to -69.8%), potentially leading to grossly inaccurate or even false-negative results. The use of a paraben-specific internal standard corrected for these deviations, allowing for precise and accurate quantification with a relative standard deviation (RSD) below 15% and accuracy between 85-115%. This compensation is crucial for achieving reliable data in complex matrices like wastewater, sludge, and biological fluids.

Table 2: Mitigation of Matrix Effects Using Isotope-Labeled Internal Standards

| Matrix | Observed Matrix Effect (without IS) | Performance with Internal Standard (IS) | Analytical Technique | Reference |

|---|---|---|---|---|

| Urban Waters | Ion suppression from -16.8% to -69.8% | Accuracy: 85-115%, Precision (RSD): <15% | Online SPE-LC-MS/MS | |

| Laundry Greywater | Pronounced signal suppression for most analytes | Matrix-matched calibration with IS deemed crucial for accurate quantification. | UHPLC-MS/MS | oaepublish.com |

| Human Urine | Significant ion suppression for target analyte | Deuterated IS (2H) showed different retention and less effective compensation than 13C-labeled IS. | LC-ESI-MS/MS | nih.gov |

Methodological Advancements in Sample Preparation for Deuterated Tracers

The reliability of analyses using deuterated tracers like this compound is heavily dependent on the sample preparation methodology. The goal is to efficiently extract the analytes and the internal standard from the matrix while minimizing interferences.

Solid-Phase Extraction (SPE) Optimization for Isotope Dilution

Solid-phase extraction (SPE) is a cornerstone of sample preparation for paraben analysis. Optimization of SPE protocols is essential for maximizing the recovery of both the native parabens and the deuterated internal standard, a prerequisite for accurate isotope dilution analysis. Key parameters that are optimized include the type of sorbent, sample pH, conditioning solvents, wash steps, and elution solvents.

Commonly used SPE sorbents for parabens include reversed-phase materials like C18 and polymeric sorbents like Oasis HLB. frontiersin.orglew.roresearchgate.net Studies have shown that for C18 cartridges, factors such as the eluent volume, eluent composition (e.g., 100% acetonitrile), and the amount of sorbent are statistically significant variables affecting recovery. researchgate.net The sample pH is another critical factor, as the charge state of the parabens (pKa ~8) affects their retention on the sorbent. Adjusting the sample pH prior to loading can significantly improve extraction efficiency. For complex matrices, online SPE systems coupled directly to LC-MS/MS instruments offer automation, high throughput, and reduced solvent consumption. In all applications, the crucial step is the addition of this compound to the sample before the SPE process begins to ensure it experiences the same procedural losses as the target analytes.

Table 3: Optimized Parameters for Solid-Phase Extraction (SPE) of Parabens

| SPE Sorbent | Optimized Parameter | Value/Condition | Matrix Type | Reference |

|---|---|---|---|---|

| C18 | Sample Dissolution Solvent | Methanol showed higher extraction yield than water. | Creams, Syrups | |

| C18 | Eluent Composition | 100% Acetonitrile | Water Effluents | researchgate.net |

| C18 | Eluent Volume | 1.55 mL | Water Effluents | researchgate.net |

| Oasis HLB | Elution Solvent | Methanol | Wastewater | frontiersin.org |

| HR-P (Polystyrene-divinylbenzene) | Extraction Yield | 85-94% | Pharmaceuticals | lew.ro |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a foundational and widely employed sample preparation technique for the analysis of parabens, including Methyl Paraben, from a variety of complex matrices such as pharmaceuticals, cosmetics, and biological fluids. kau.edu.sasci-hub.seajgreenchem.comajgreenchem.comresearchgate.neteconomysolutions.inresearchgate.net The principle of LLE is based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. ajgreenchem.comeconomysolutions.in In the context of quantitative analysis, this compound serves as an ideal internal standard to correct for analyte loss during the multi-step extraction process and to compensate for matrix effects. mdpi.comrsc.org

The selection of an appropriate extraction solvent is critical for achieving high recovery and efficient extraction. Ethyl acetate is a frequently utilized solvent for the extraction of parabens due to its suitable polarity and because it is less dense than water. ajgreenchem.comajgreenchem.comresearchgate.netmdpi.com Dichloromethane is another common choice, particularly for its ability to extract non-polar compounds. economysolutions.in The efficiency of the extraction can be further optimized by adjusting the pH of the aqueous sample. For instance, acidification of the sample can enhance the partitioning of acidic analytes like parabens into the organic phase.

A typical LLE procedure for paraben analysis from a liquid sample involves the following steps:

A measured volume of the sample is placed in a separatory funnel.

An internal standard solution containing a known concentration of this compound is added.

A specific volume of an immiscible organic solvent (e.g., ethyl acetate) is added. ajgreenchem.comajgreenchem.comresearchgate.net

The mixture is vigorously shaken to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.

The layers are allowed to separate, and the organic layer containing the analytes is collected.

This extraction process may be repeated to improve recovery. mdpi.com

The collected organic extracts are often combined, dried (e.g., with anhydrous sodium sulfate), and then concentrated before instrumental analysis. ajgreenchem.comresearchgate.net

In a study analyzing parabens in female hair, a double liquid-liquid extraction was performed using ethyl acetate. mdpi.com The process involved vortex stirring and centrifugation to ensure thorough mixing and separation of the phases. mdpi.com This method demonstrated satisfactory extraction efficiency for Methyl Paraben. mdpi.com

For more complex matrices, such as creams or solids, a preliminary dissolution or dispersion step is necessary before LLE. ajgreenchem.comresearchgate.net For example, a sample might first be dissolved in a solvent like acetone before proceeding with the aqueous-organic extraction. ajgreenchem.comresearchgate.net

While effective, traditional LLE can be time-consuming and require significant volumes of organic solvents. This has led to the development of microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), which offer reduced solvent consumption and faster extraction times. kau.edu.saresearchgate.net

The use of this compound is crucial in all these LLE variations to ensure the accuracy and reliability of the quantitative results by accounting for procedural losses and potential matrix-induced signal suppression or enhancement during analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). kau.edu.sasci-hub.sersc.org

Table 1: Parameters in Liquid-Liquid Extraction of Methyl Paraben

| Parameter | Description | Common Choices/Conditions | Rationale |

| Internal Standard | A deuterated analog of the analyte added at a known concentration to correct for procedural variability and matrix effects. | This compound | Chemically identical to the analyte, ensuring similar extraction behavior and chromatographic retention, but distinguishable by mass spectrometry. mdpi.comrsc.org |

| Extraction Solvent | An organic solvent immiscible with the aqueous sample, used to extract the analyte. | Ethyl acetate, Dichloromethane, Hexane, Toluene. economysolutions.inmdpi.com | Selected based on the polarity of the analyte, solubility, and ease of separation from the sample matrix. Ethyl acetate is a common choice for parabens. ajgreenchem.comajgreenchem.comresearchgate.netmdpi.com |

| Sample Pre-treatment | Initial steps to prepare the sample for extraction, especially for solid or semi-solid matrices. | Dissolution in a solvent (e.g., acetone), homogenization. ajgreenchem.comresearchgate.net | To ensure the analyte is accessible to the extraction solvent. |

| pH Adjustment | Modification of the sample's pH to optimize the analyte's partitioning into the organic phase. | Acidification of the sample. mdpi.com | For acidic compounds like parabens, a lower pH suppresses ionization, making them more soluble in the organic solvent. |

| Phase Separation | The process of separating the aqueous and organic layers after extraction. | Centrifugation, use of separatory funnels. mdpi.com | To cleanly isolate the organic extract containing the analyte and internal standard. |

| Drying Agent | A substance used to remove residual water from the collected organic extract. | Anhydrous sodium sulfate. rsc.org | Water can interfere with subsequent chromatographic analysis, especially GC. |

Minimizing Ex Vivo Hydrolysis and Transformation

A significant challenge in the quantitative analysis of parabens in biological matrices, such as plasma or urine, is their potential for ex vivo hydrolysis. atamankimya.comnih.govnih.gov Parabens can be metabolized by esterase enzymes present in these biological samples, leading to the cleavage of the ester bond and the formation of p-hydroxybenzoic acid (pHBA). atamankimya.comnih.gov This enzymatic degradation can occur after the sample has been collected, resulting in an underestimation of the true paraben concentration.

This compound, as an internal standard, is subject to the same enzymatic hydrolysis as the native Methyl Paraben. While this can reflect the degradation process to some extent, it is crucial to minimize this transformation to maintain the integrity of the sample and ensure accurate quantification. Several strategies are employed to mitigate ex vivo hydrolysis:

Temperature Control: Immediately after collection, biological samples should be cooled and stored at low temperatures (e.g., on an ice bath or frozen at -20°C or -80°C). mdpi.comatamankimya.com Lowering the temperature significantly reduces the activity of esterase enzymes.

pH Adjustment: The activity of esterases is pH-dependent. Treating the sample with an acid, such as citric acid, can lower the pH and inhibit enzymatic activity. atamankimya.com

Enzyme Inhibitors: The addition of specific esterase inhibitors to the collection tubes can effectively prevent the hydrolysis of parabens.

Prompt Analysis: Reducing the time between sample collection and analysis is a straightforward way to minimize the extent of ex vivo degradation.

In a study investigating propylparaben in rat plasma, samples were treated with citric acid and processed on an ice bath to prevent hydrolysis. atamankimya.com The stability of parabens can vary; for instance, methylparaben and ethylparaben have been shown to be relatively stable in human plasma, whereas longer-chain parabens like propylparaben and butylparaben are more susceptible to hydrolysis. nih.gov

In addition to hydrolysis, parabens can undergo conjugation reactions, primarily forming glucuronide and sulfate conjugates, which are major metabolites found in urine. nih.govnih.govcdc.gov For biomonitoring studies aiming to assess total paraben exposure, a hydrolysis step (enzymatic or chemical) is intentionally applied during sample preparation to cleave these conjugates and measure the total parent paraben concentration. mdpi.comnih.gov In such cases, this compound is added before the hydrolysis step to account for the efficiency of this reaction.

Therefore, the sample handling and preparation protocol must be carefully designed based on the specific goals of the analysis. If the objective is to measure the concentration of the free, unconjugated paraben, then preventing ex vivo hydrolysis is paramount. If the goal is to determine total exposure, then a controlled and complete hydrolysis of conjugates is necessary.

Table 2: Strategies to Minimize Ex Vivo Hydrolysis of Methyl Paraben

| Strategy | Method | Mechanism of Action | Key Considerations |

| Reduced Temperature | Processing samples on an ice bath; storage at -20°C or -80°C. mdpi.comatamankimya.com | Slows down the rate of enzymatic reactions, including esterase-mediated hydrolysis. | Essential to cool samples immediately after collection. |

| Acidification | Addition of an acid (e.g., citric acid) to the sample. atamankimya.com | Creates a pH environment that is suboptimal for esterase activity, thereby inhibiting the enzyme. | The type and concentration of acid must not interfere with subsequent analytical steps. |

| Prompt Processing and Analysis | Minimizing the time between sample collection and extraction/analysis. | Reduces the window of opportunity for enzymatic degradation to occur. | May not always be feasible in large-scale studies or when samples are shipped. |

| Use of Enzyme Inhibitors | Addition of specific chemical agents that block esterase activity. | Directly binds to or modifies the active site of the esterase enzymes, preventing them from hydrolyzing the paraben. | The inhibitor must be chosen carefully to ensure it does not interfere with the analysis. |

Mechanistic Investigations of Environmental Fate and Degradation Processes of Methyl Paraben-d4

Photolytic Degradation Pathways and Kinetics

Photolytic degradation involves the breakdown of chemical compounds by light energy. This can occur through direct absorption of photons or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light at a specific wavelength, leading to its excitation and subsequent chemical transformation. Methylparaben contains chromophores—the aromatic ring and the carbonyl group—that absorb ultraviolet (UV) radiation, making it susceptible to direct photolysis by sunlight. nih.gov The primary mechanisms involved in the direct photolysis of parabens include the cleavage of the ester bond (de-esterification) and modifications to the aromatic ring, such as hydroxylation. researchgate.net

Studies on methylparaben have identified several transformation products resulting from photolysis. While specific quantum yield data for Methyl Paraben-d4 are not available in the reviewed literature, the quantum yields for its non-deuterated analogue have been determined, providing an estimate of its photochemical reactivity. capes.gov.br The degradation rate constant for methylparaben under UV irradiation is generally lower than that of parabens with longer alkyl chains like ethylparaben and butylparaben. researchgate.net

Table 1: Identified Photodegradation Intermediates of Methylparaben

| Intermediate Compound | Formation Pathway | Reference |

|---|---|---|

| p-Hydroxybenzoic acid | Hydrolysis/De-esterification of the ester bond | nih.govmdpi.com |

| Benzoic acid | Oxidative decomposition of the side chain | nih.govrsc.org |

| Phenol | Decarboxylation of p-hydroxybenzoic acid | nih.gov |

| 2,4-dihydroxybenzoic acid | Hydroxylation of the aromatic ring | capes.gov.br |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Hydroxylation of the aromatic ring | capes.gov.br |

Indirect photolysis is often a more significant degradation pathway in natural waters. It involves reactions with highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and singlet oxygen. These ROS are generated by the interaction of sunlight with natural water constituents like dissolved organic matter (humic acids) and nitrate ions. nih.govmdpi.com

The degradation of methylparaben is significantly influenced by ROS, with the hydroxyl radical (•OH) being a primary oxidant. rsc.orgresearchgate.netresearchgate.net The •OH radical can attack the methylparaben molecule in several ways, including addition to the aromatic ring to form hydroxylated derivatives or abstraction of a hydrogen atom. nih.gov Radical quenching experiments have confirmed that holes (h⁺) and hydroxyl radicals are the major species responsible for the photocatalytic degradation of methylparaben. rsc.orgrsc.org The presence of humic acid can sometimes have a dual role; while it produces ROS, it can also act as a scavenger of these same oxidants, potentially inhibiting the degradation rate. nih.gov

Direct Photolysis Mechanisms and Quantum Yields

Biotic Transformation and Biodegradation Mechanisms

Biodegradation is a critical process determining the ultimate fate of organic compounds in the environment. It involves the metabolic breakdown of substances by microorganisms.

Parabens are known to be biodegradable in both aquatic and terrestrial systems. researchgate.net The primary and most widely reported microbial degradation pathway involves a two-step aerobic process. The first step is the hydrolysis of the ester bond, which separates the alkyl chain from the aromatic ring. The second step involves the breakdown of the resulting aromatic acid. nih.gov

For methylparaben, this pathway is as follows:

Ester Hydrolysis: The ester linkage is cleaved by microbial esterase enzymes, yielding p-hydroxybenzoic acid (p-HBA) and methanol. nih.gov

Decarboxylation: The p-HBA intermediate is then decarboxylated by a decarboxylase-type enzyme to form phenol. nih.gov

This degradation pathway has been confirmed in various bacterial strains, which can utilize the parabens as a source of carbon. nih.gov

The use of isotopically labeled compounds like this compound is invaluable for unequivocally tracing transformation products in complex matrices. While studies on the environmental biotransformation of this compound are scarce, human metabolism studies provide direct evidence of its primary biotransformation products. In these studies, subjects ingested D4-ring-labeled methylparaben, and their urine was analyzed for metabolites. europa.eu

The predominant metabolite identified was the deuterated version of p-hydroxybenzoic acid (p-HBA-d4), confirming that the primary metabolic pathway—ester hydrolysis—remains the same for the deuterated analogue. europa.eu Minor metabolites resulting from oxidative modifications on the aromatic ring have also been noted. europa.eu The stability of the deuterium labels on the aromatic ring makes them excellent tracers for this primary hydrolysis product.

Table 2: Identified Biotransformation Products from D4-Ring Labeled Methylparaben

| Deuterated Product | Formation Pathway | Reference |

|---|---|---|

| p-Hydroxybenzoic acid-d4 (p-HBA-d4) | Ester hydrolysis | europa.eu |

| Oxidatively modified aromatic ring metabolites | Ring hydroxylation | europa.eu |

The key step in the biodegradation of methylparaben is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by esterase enzymes, which are widespread in environmental microorganisms. Research has identified specific bacterial strains, such as Enterobacter cloacae, that are highly resistant to parabens and can efficiently hydrolyze them. nih.gov

In one study, a resistant strain of Enterobacter cloacae was shown to hydrolyze approximately 500 mg/L of methylparaben in under two hours. nih.gov The hydrolytic enzyme was found to be intracellular. The kinetic parameters of this enzymatic hydrolysis have been studied, demonstrating its efficiency. Since the deuterium atoms in this compound are located on the stable aromatic ring, they are not expected to interfere with the enzymatic attack on the ester linkage. The kinetics of hydrolysis for the deuterated and non-deuterated forms are therefore presumed to be nearly identical.

Table 3: Kinetic Data for Methylparaben Hydrolysis by Enterobacter cloacae

| Parameter | Finding | Reference |

|---|---|---|

| Initial Concentration | ~500 mg/L (3 mM) | nih.gov |

| Time for >99% Hydrolysis | < 2 hours | nih.gov |

| Enzyme Location | Intracellular | nih.gov |

| Primary Product | p-Hydroxybenzoic acid | nih.gov |

Identification of Deuterated Biotransformation Products in Environmental Systems

Hydrolytic Stability and Chemical Transformation Pathways in Aqueous Media

The general structure of parabens is known to be stable, particularly against hydrolysis under neutral or acidic conditions and during processes like autoclaving. nih.govcir-safety.org However, considerable hydrolysis can occur in alkaline environments with a pH above 7. europa.eu The primary product of this hydrolysis is p-hydroxybenzoic acid (PHBA), a common metabolite also found in environmental systems. nih.govoaepublish.com

Beyond simple hydrolysis, Methyl Paraben undergoes several chemical transformations in aqueous media, particularly during water treatment processes. Because of its phenolic hydroxyl group, it is susceptible to reaction with disinfectants like hypochlorous and hypobromous acid. oup.com These reactions lead to the formation of halogenated byproducts, such as monochlorinated and dichlorinated derivatives of Methyl Paraben. oup.comnih.gov Additionally, oxidative processes can introduce further hydroxyl groups onto the aromatic ring, creating hydroxylated transformation products. nih.govnih.gov Studies utilizing deuterium-labeled parabens have been instrumental in tracking these transformation and metabolic pathways in various matrices. nih.govcir-safety.org

| Transformation Pathway | Key Reactants/Conditions | Primary Transformation Product(s) | Source |

|---|---|---|---|

| Hydrolysis | Alkaline conditions (pH > 7) | p-Hydroxybenzoic acid (PHBA) | europa.euoaepublish.com |

| Halogenation (Chlorination) | Hypochlorous acid (e.g., in water treatment) | Monochlorinated Methyl Paraben, Dichlorinated Methyl Paraben | oup.comnih.gov |

| Hydroxylation | Oxidative processes | Hydroxylated Methyl Paraben | nih.govnih.gov |

Sorption, Desorption, and Transport Dynamics in Environmental Compartments

The movement and distribution of this compound in the environment are dictated by its interactions with various environmental matrices, including soil, sediment, and water. These sorption and desorption processes control its mobility and bioavailability. ut.ac.ir

Based on studies of its non-deuterated form, Methyl Paraben is expected to have high mobility in soil. nih.gov This is characterized by a low soil organic carbon-water partitioning coefficient (Koc), estimated to be around 87, which indicates a weak tendency to adsorb to soil and sediment particles. nih.gov Consequently, sorption to sludge in wastewater treatment plants is considered a minor removal pathway, accounting for less than 7.5% of its total removal. nih.gov

Despite its low sorption affinity, Methyl Paraben can dissipate rapidly in soil environments. In soils amended with sludge, concentrations of Methyl Paraben have been observed to decrease sharply within the first few days. oaepublish.com The use of this compound as an analytical standard has been specifically noted in studies investigating paraben occurrence in sediment, highlighting its utility in tracking the compound in this environmental compartment. sci-hub.se

Due to its slight solubility in water and low sorption coefficient, Methyl Paraben exhibits high mobility in aquatic systems. nih.govcir-safety.org This mobility allows it to be transported over long distances within water bodies, leading to its detection in various aquatic environments, including urban streams. nih.gov This high persistence and mobility have raised concerns, leading to its consideration as a potential Persistent Mobile Organic Contaminant (PMOC), which poses a challenge for conventional drinking water treatment technologies. diva-portal.org The use of deuterated standards like this compound is essential for accurately quantifying these low-level concentrations in complex aqueous samples. escholarship.orguva.es

| Parameter | Value/Observation | Implication | Source |

|---|---|---|---|

| log Kow | 1.96 | Low potential for bioaccumulation | nih.govredox.com |

| Estimated Koc | 87 | High mobility in soil and sediment | nih.gov |

| Sorption to Sludge | < 7.5% of removal | Sorption is a minor fate process in wastewater treatment | nih.gov |

| Environmental Classification | Potential Persistent Mobile Organic Contaminant (PMOC) | High mobility in the aquatic environment, potential to impact drinking water sources | diva-portal.org |

Interactions with Soil and Sediment Components

Isotopic Fractionation Effects During Environmental Degradation

Stable isotope analysis is a sophisticated technique used to investigate the degradation mechanisms of environmental contaminants. ufz.de When a compound like this compound undergoes a chemical reaction, the rate of reaction can differ slightly between molecules containing the heavy isotope (deuterium) and those with the lighter isotope (hydrogen). This phenomenon is known as a kinetic isotope effect.

During environmental degradation processes such as hydrolysis or oxidation, chemical bonds involving deuterium (C-D) are generally stronger and thus react more slowly than the corresponding bonds involving hydrogen (C-H). ufz.de This results in isotopic fractionation, where the remaining, undegraded pool of the contaminant becomes enriched in the heavier isotope. By measuring the change in the isotopic ratio (e.g., D/H or ¹³C/¹²C) of Methyl Paraben during degradation, scientists can gain valuable insights into the specific reaction pathways and mechanisms at play. ufz.de For instance, a large isotopic fractionation would be expected for a reaction where a C-D bond is broken in the rate-limiting step. In contrast, a smaller fractionation effect would be observed if the reaction occurs at a different site on the molecule.

While specific studies on the isotopic fractionation of this compound were not found, the principles are well-established. Research on other compounds has shown that combining the analysis of multiple stable isotopes can definitively identify specific abiotic degradation mechanisms. ufz.de Therefore, this compound represents a powerful tool not just for quantification, but also for detailed mechanistic studies of paraben degradation in the environment.

Elucidation of Metabolic Pathways and Biotransformation Using Methyl Paraben-d4 in Non-human Biological Systems

In Vitro Metabolic Studies in Cellular and Subcellular Models

In vitro models are instrumental in dissecting the specific enzymatic processes involved in the metabolism of xenobiotics like Methyl Paraben-d4. These systems, ranging from subcellular fractions to whole cell lines, offer a controlled environment to study metabolic transformations.

Characterization of Metabolic Enzymes in Non-Human Hepatic Microsomes (e.g., Rodent, Fish)

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes. Studies using rodent liver microsomes have been pivotal in understanding paraben metabolism.

In rat liver microsomes (RLM), parabens, including methylparaben, undergo rapid hydrolysis. cir-safety.org Interestingly, the rate of hydrolysis in RLM is influenced by the length of the alkyl chain, with butylparaben being hydrolyzed most effectively, while those with shorter or longer chains show lower activity. cir-safety.org This contrasts with human liver microsomes (HLM), where the highest hydrolytic activity is observed for methylparaben, and this activity decreases as the side-chain length increases. cir-safety.orgcir-safety.org This species-specific difference is critical when extrapolating data from animal models to humans. While direct studies on fish hepatic microsomes and this compound are not extensively detailed in the provided results, the general principles of paraben metabolism observed in rodents, such as hydrolysis and conjugation, are expected to occur. researchgate.net

Investigation of Esterase-Mediated Hydrolysis

The primary metabolic pathway for parabens is hydrolysis of the ester bond, a reaction catalyzed by esterases. contactderm.orgnih.gov This process converts the paraben into p-hydroxybenzoic acid (PHBA). contactderm.org

In vitro studies have demonstrated that parabens are rapidly hydrolyzed by esterases present in both the skin and liver. contactderm.org An in-silico and titrimetric analysis of porcine liver esterase showed a clear hydrolytic interaction with methylparaben. abap.co.in The study determined the Michaelis-Menten constant (Km) to be 0.08 mM and the maximum enzyme activity (Vmax) to be 400 U/ml, indicating a significant rate of hydrolysis. abap.co.in Human liver microsomes exhibit rapid hydrolysis of methylparaben, with a half-life of approximately 22 minutes. nih.gov This efficient enzymatic conversion is a key factor in the rapid clearance of parabens from the body. contactderm.org

Identification and Quantification of Deuterated Metabolites and Conjugates in Cell Lines

The use of deuterated standards like this compound allows for the precise identification and quantification of metabolites in various cell lines. Following esterase-mediated hydrolysis to deuterated p-hydroxybenzoic acid (d4-PHBA), further conjugation reactions can occur.

While the provided search results focus more on in vivo and microsomal studies, the general metabolic pathway in cell lines would mirror that seen in other in vitro systems. The primary metabolite would be d4-PHBA. This can then undergo conjugation to form deuterated glucuronide and sulfate conjugates. nih.gov The quantification of these deuterated metabolites is typically achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net For example, in studies involving human cell lines like MCF-7 (breast adenocarcinoma) and DLD-1 (colorectal adenocarcinoma), deuterated parabens have been used to assess cytotoxic activity, though the primary focus was not on metabolite identification. researchgate.net

In Vivo Biotransformation in Laboratory Animal Models (Mechanistic Focus)

In vivo studies in laboratory animals provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system. The use of isotopically labeled compounds like this compound is essential for these mechanistic studies.

Pharmacokinetic Profiling of Deuterated Analogs in Animal Plasma and Tissues

Pharmacokinetic studies trace the concentration of a compound and its metabolites over time in various biological compartments. Studies in rats using [14C]-labeled methylparaben have provided detailed pharmacokinetic data.

After a single oral dose of 100 mg/kg in Sprague-Dawley rats, the maximum plasma concentration (Cmax) is reached quickly, with a tmax of 0.5 hours. nih.gov The plasma concentration of the parent compound declines rapidly, indicating swift metabolism. nih.gov In fact, the primary peak detected in plasma corresponds to p-hydroxybenzoic acid (PHBA), suggesting that methylparaben itself has very limited systemic exposure. nih.gov Animal studies have shown that parabens can be distributed to various tissues, including maternal plasma, amniotic fluid, placenta, and fetal liver in rats. researchgate.net

Tracing Distribution and Excretion Pathways in Animal Models

Following administration, tracing the distribution and excretion of this compound and its metabolites reveals the primary routes of elimination from the body.

In rats, after oral administration, the majority of the administered dose (over 70%) is excreted in the urine, primarily within the first 24 hours. researchgate.netnih.gov Fecal excretion accounts for a much smaller portion, typically less than 4%. researchgate.netnih.gov Very little of the compound is retained in the tissues and carcass (around 2%). researchgate.netnih.gov The predominant urinary metabolite is p-hydroxybenzoic acid (PHBA), which can be further conjugated with glycine, glucuronide, and sulfate. nih.gov This rapid and efficient excretion via the urinary pathway prevents the accumulation of parabens in the body. researchgate.netnih.gov

Comparative Metabolism Studies Across Different Non-Human Species

The metabolic pathways of methylparaben, and by extension this compound, have been investigated in a range of non-human species, revealing both conserved and species-specific routes of biotransformation. While specific studies detailing the complete metabolic fate of this compound across a wide array of non-human species are limited, data on methylparaben metabolism provides a strong foundation for understanding its biotransformation. The primary metabolic pathway across species involves the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases, to yield para-hydroxybenzoic acid (p-HBA). nih.govcir-safety.orgresearchgate.net The rate and extent of this hydrolysis can vary significantly between species.

In rodent models, such as rats, parabens are rapidly metabolized. Following oral administration, methylparaben is quickly absorbed and hydrolyzed to p-HBA, which is then conjugated with glycine, glucuronide, or sulfate before being excreted in the urine. nih.gov Studies comparing human and rat skin have shown that rat skin metabolizes parabens at a much faster rate than human skin, highlighting important species-specific differences in dermal metabolism. cir-safety.orgresearchgate.net

In aquatic ecosystems, fish have demonstrated the ability to metabolize methylparaben. The primary metabolite found in various fish species is also p-HBA. researchgate.netkau.edu.sanih.gov For instance, studies on species such as largemouth and smallmouth bass have shown the presence of both methylparaben and significant concentrations of p-HBA in their tissues. kau.edu.sanih.gov The accumulation patterns of methylparaben and p-HBA can differ depending on the fish species and the tissue type being analyzed. researchgate.netkau.edu.sanih.gov

Birds and other wildlife also exhibit metabolism of parabens. In a study involving various bird species, including bald eagles and albatrosses, as well as black bears, methylparaben and its metabolite p-HBA were detected in tissue samples. researchgate.netkau.edu.sanih.gov The presence of p-HBA as the major metabolite suggests a common metabolic pathway across these diverse species. researchgate.netkau.edu.sanih.gov The use of deuterated standards, such as d4-Heptylparaben and d4-Benzylparaben, in wildlife studies has been crucial for the accurate quantification of these compounds, underscoring the importance of isotopically labeled analogs like this compound in metabolic research.

The following table summarizes the primary metabolite of methylparaben in various non-human species.

| Non-Human Species | Primary Metabolite | Key Findings |

|---|---|---|

| Rats | p-Hydroxybenzoic acid (p-HBA) and its conjugates | Rapid hydrolysis and excretion. nih.gov Skin metabolism is faster than in humans. cir-safety.orgresearchgate.net |

| Fish (e.g., Bass) | p-Hydroxybenzoic acid (p-HBA) | Accumulation of both parent compound and metabolite in tissues. kau.edu.sanih.gov |

| Birds (e.g., Eagles, Albatrosses) | p-Hydroxybenzoic acid (p-HBA) | Widespread presence of the metabolite, indicating a common metabolic pathway. researchgate.netkau.edu.sanih.gov |

| Black Bears | p-Hydroxybenzoic acid (p-HBA) | Detection of p-HBA in liver and kidney tissues. researchgate.netkau.edu.sanih.gov |

| Aquatic Invertebrates (e.g., Trichoptera) | Likely p-Hydroxybenzoic acid (p-HBA) | Rapid metabolization and/or excretion is suggested. irb.hr |

Microbial Biotransformation and Detoxification Mechanisms

The biotransformation of parabens by microorganisms is a critical process in their environmental fate. Various microbial strains have been identified that can degrade methylparaben, utilizing it as a carbon source. The use of this compound in such studies can help to unequivocally trace the transformation products.

Characterization of Microbial Strains Involved in Paraben-d4 Transformation

A number of bacterial strains have been isolated and characterized for their ability to degrade methylparaben. These microorganisms are often found in environments contaminated with parabens, such as sewage treatment plants and industrial effluents.

Prominent among these are species from the genera Enterobacter, Pseudomonas, Burkholderia, and Bacillus. For example, Enterobacter cloacae strain EM, isolated from a dietary supplement preserved with parabens, has shown a high capacity to hydrolyze methylparaben. asm.org Similarly, Pseudomonas beteli and Burkholderia latens have been identified as effective degraders of methylparaben. researchgate.net Soil-isolated Bacillus species have also demonstrated the ability to utilize parabens as a carbon source.

The table below lists some of the microbial strains known to be involved in the transformation of methylparaben.

| Microbial Strain | Key Characteristics |

|---|---|

| Enterobacter cloacae strain EM | Highly resistant to and rapidly hydrolyzes methylparaben. asm.org |

| Pseudomonas beteli | Capable of degrading methylparaben. researchgate.net |

| Burkholderia latens | Can degrade both methylparaben and propylparaben. researchgate.net |

| Pseudomonas putida | Involved in the catabolism of the metabolite p-hydroxybenzoic acid. researchgate.net |

| Pseudarthrobacter phenanthrenivorans Sphe3 | Able to grow on p-hydroxybenzoic acid as the sole carbon source. mdpi.com |

| Bacillus species | Isolated from soil and capable of degrading parabens. |

Enzymatic Mechanisms and Gene Expression in Microbial Degradation

The microbial degradation of methylparaben is initiated by the enzymatic hydrolysis of its ester bond. This reaction is primarily catalyzed by carboxylesterases. A key enzyme in this process is the PrbA esterase, which was first identified in Enterobacter cloacae strain EM. nih.gov The gene encoding this enzyme, prbA, has been cloned and characterized, and its expression confers the ability to hydrolyze parabens. nih.gov Homologs of the prbA gene have also been found in other bacteria, such as Enterobacter gergoviae, suggesting a potential mechanism for the horizontal transfer of paraben resistance. nih.gov

Following the initial hydrolysis to p-HBA, further degradation proceeds through various aromatic catabolic pathways. In many bacteria, such as Pseudomonas putida, p-HBA is hydroxylated to form protocatechuate. researchgate.netnih.govwikipedia.org This reaction is catalyzed by p-hydroxybenzoate hydroxylase, an enzyme encoded by the pobA gene. researchgate.netnih.gov Protocatechuate then undergoes ring cleavage, which can occur via either the ortho or meta pathway, catalyzed by protocatechuate dioxygenases. mdpi.com These pathways ultimately lead to intermediates that can enter the central metabolic cycles of the cell, such as the tricarboxylic acid (TCA) cycle. mdpi.com

Transcriptomic and proteomic analyses of bacteria exposed to xenobiotic compounds, while not extensively reported specifically for this compound, provide a framework for understanding the cellular response. For instance, studies on Enterobacter cloacae responding to other stressors have shown significant changes in the expression of genes related to membrane transport, energy metabolism, and stress response. nih.gov It is plausible that exposure to methylparaben would induce the expression of genes such as prbA and the pobA operon, as well as other genes involved in managing the metabolic flux and potential toxicity of the compound and its intermediates.

The enzymatic cascade for methylparaben degradation is summarized in the table below.

| Enzyme | Gene (Example) | Reaction Catalyzed | Microorganism Example |

|---|---|---|---|

| Paraben Esterase | prbA | Methylparaben → p-Hydroxybenzoic acid + Methanol | Enterobacter cloacae nih.govnih.gov |

| p-Hydroxybenzoate Hydroxylase | pobA | p-Hydroxybenzoic acid → Protocatechuate | Pseudomonas putida researchgate.netnih.gov |

| Protocatechuate 3,4-Dioxygenase | pcaGH | Protocatechuate → β-Carboxy-cis,cis-muconate (ortho-cleavage) | Pseudarthrobacter phenanthrenivorans mdpi.com |

| Protocatechuate 4,5-Dioxygenase | Protocatechuate → 4-carboxy-2-hydroxymuconate semialdehyde (meta-cleavage) | Pseudarthrobacter phenanthrenivorans mdpi.com |

Theoretical and Computational Chemistry Approaches to Methyl Paraben-d4

Quantum Chemical Calculations of Isotopic Effects on Reaction Kinetics and Mechanisms

Quantum chemical calculations are essential for understanding how isotopic substitution influences the electronic structure and, consequently, the chemical behavior of a molecule. For Methyl Paraben-d4, these calculations can elucidate the subtle but significant effects of deuterium substitution on its reactivity and spectroscopic properties.

The substitution of hydrogen with deuterium in the aromatic ring of methyl paraben is predicted to give rise to kinetic isotope effects (KIEs) in reactions involving the cleavage of a C-H/C-D bond or changes in its vibrational environment. libretexts.org The KIE is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy one (kD).

Hydrolysis: The primary degradation pathway for methyl paraben is the hydrolysis of its ester group to form p-hydroxybenzoic acid and methanol. This reaction can be catalyzed by acids or bases. While the deuteration in this compound is on the aromatic ring and not at the reaction center (the ester group), a secondary KIE could still be observed. In acid-catalyzed hydrolysis, protonation of the carbonyl oxygen is a key step. chem-station.com Changes in the electronic properties of the aromatic ring due to deuteration could subtly influence the basicity of the carbonyl oxygen. More significantly, solvent isotope effects are prominent in hydrolysis reactions. For instance, the rate of specific acid-catalyzed ester hydrolysis can be approximately twice as fast in heavy water (D₂O) compared to H₂O, an inverse isotope effect. chem-station.com This is attributed to the pre-equilibrium protonation step of the substrate. chem-station.com

Oxidation: Enzymatic oxidation, often mediated by cytochrome P450 enzymes, can occur on the aromatic ring. In such reactions, a C-H bond is cleaved in the rate-determining step. Substituting hydrogen with the heavier deuterium isotope results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This means more energy is required to break the C-D bond, leading to a slower reaction rate (a primary KIE, kH/kD > 1). libretexts.org Studies on other deuterated molecules have shown that C-H bond cleavage can be a rate-limiting step in oxidation reactions, with significant KIE values. nih.gov Therefore, the metabolic or environmental oxidative degradation of the aromatic ring of this compound is expected to be slower than that of its non-deuterated counterpart.